NMDA Receptor Subunit Selectivity: 5- to 10-Fold NR2A Preference Versus Prototypical Competitive Antagonists
In Xenopus oocytes expressing defined diheteromeric NMDA receptor subunit combinations, 4-oxo-5-phosphononorvaline (MDL 100,453) exhibited approximately 5- to 10-fold selectivity for the NR1A/NR2A subtype (Kb = 0.6 μM) versus NR1A co-expressed with NR2B, NR2C, or NR2D [1]. This contrasts with the classical competitive antagonist AP5, which does not display comparable NR2 subunit discrimination in the same assay platform [1]. The noncompetitive NR2B-selective antagonist Co 101244 showed approximately 10,000-fold selectivity for NR1A/NR2B (IC50 = 0.026 μM), confirming that the selectivity profile of MDL 100,453 is mechanistically and quantitatively distinct from both non-subtype-selective and NR2B-selective NMDA antagonists [1].
| Evidence Dimension | NMDA receptor subtype selectivity (NR2 subunit preference) |
|---|---|
| Target Compound Data | Kb = 0.6 μM at NR1A/NR2A; 5- to 10-fold selectivity over NR1A/NR2B, NR1A/NR2C, NR1A/NR2D |
| Comparator Or Baseline | AP5: no marked NR2 subunit selectivity reported; Co 101244: IC50 = 0.026 μM at NR1A/NR2B (~10,000-fold NR2B-selective) |
| Quantified Difference | MDL 100,453 shows ~5-10× NR2A preference vs other NR2 subtypes; AP5 lacks this selectivity; Co 101244 shows 10,000× NR2B preference |
| Conditions | Xenopus oocyte electrophysiology; diheteromeric NR1A/NR2A-D subunit combinations expressed with agonist (NMDA + glycine) |
Why This Matters
For researchers investigating NMDA receptor subtype-specific contributions to synaptic plasticity, excitotoxicity, or motor control, MDL 100,453 offers a quantifiable NR2A-preferring pharmacological profile unavailable from generic competitive antagonists such as AP5.
- [1] Blanchet PJ, Konitsiotis S, Whittemore ER, Zhou ZL, Woodward RM, Chase TN. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys. J Pharmacol Exp Ther. 1999 Sep;290(3):1034-40. PMID: 10454475. View Source
